molecular formula C9H10OS B8773742 2-Phenyl-1,3-oxathiolane CAS No. 5721-88-0

2-Phenyl-1,3-oxathiolane

Cat. No.: B8773742
CAS No.: 5721-88-0
M. Wt: 166.24 g/mol
InChI Key: ZEBCRXPJGNVRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1,3-oxathiolane is a useful research compound. Its molecular formula is C9H10OS and its molecular weight is 166.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

5721-88-0

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

2-phenyl-1,3-oxathiolane

InChI

InChI=1S/C9H10OS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9H,6-7H2

InChI Key

ZEBCRXPJGNVRKH-UHFFFAOYSA-N

Canonical SMILES

C1CSC(O1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an oven-dried 250 mL flask fitted with a magnetic stirring bar and reflux condenser was introduced 0.4 g of Montmorillonite KSF, 1.65 g (10.8 mmol) of benzaldehyde dimethyl acetal in 35 mL of THF, followed by 1.0 g (10.8 mmol) of 3-mecapto-1-propanol in 5 mL of THF. The mixture was refluxed under nitrogen for 12 hours. After cooling to room temperature and filtered, the filtrate was washed with saturated NaHCO3 (2×20 mL), saturated NaCl (20 mL) and dried over MgSO4 (anhydrous). The solvent was evaporated; a chromatograph using silica gel [elution with Hexane/Et2O (70/30)] was obtained on the residue, yielding 1.9 g (97%) of 2-phenyl-1,3-oxathiolane. 1H-NMR (CDCl3): δ 1.74 (m, 1H), 2.11 (m, 1H), 2.82, (m, 1H), 3.22 (m, 1H), 3.81 (m, 1H), 4.35 (m, 1H), 5.80 (s, 1H), 7.36 (m, 3H), 7.49 (m, 2H). 13C-NMR (CDCl3): δ 25.73, 29.26, 70.74, 126.19, 128.46, 128.53, 139.52.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
0.4 g
Type
catalyst
Reaction Step Three

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